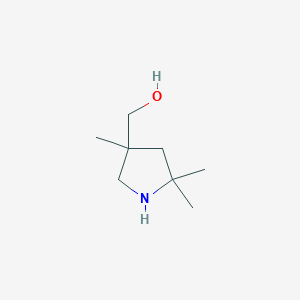

(3,5,5-Trimethylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5,5-trimethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)4-8(3,6-10)5-9-7/h9-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAMZYYRIXMUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5,5 Trimethylpyrrolidin 3 Yl Methanol and Analogs

De Novo Synthesis of the 3,5,5-Trimethylpyrrolidine Core

The de novo synthesis of the 3,5,5-trimethylpyrrolidine core requires a systematic approach to first construct the five-membered ring and then install the specific methyl groups at the desired positions.

Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is a fundamental step in the synthesis of (3,5,5-Trimethylpyrrolidin-3-yl)methanol. Various cyclization strategies are employed to construct this five-membered nitrogen heterocycle. One of the most powerful and widely used methods is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.govosaka-u.ac.jpmdpi.com This approach allows for the creation of polysubstituted pyrrolidines with a high degree of stereocontrol. nih.govosaka-u.ac.jp The versatility of this method is demonstrated by its application in the synthesis of a wide array of pyrrolidine derivatives. osaka-u.ac.jpmdpi.com

Intramolecular cyclization is another key strategy for pyrrolidine ring synthesis. This can involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jpnih.gov These methods are effective for constructing the pyrrolidine skeleton from acyclic precursors. nih.gov Additionally, multicomponent reactions offer an efficient pathway to highly substituted pyrrolidines by combining several reactants in a single step, which can construct multiple stereogenic centers simultaneously. nih.gov Ring contraction of larger rings, such as pyridines, has also been explored as a novel route to pyrrolidine derivatives. osaka-u.ac.jpnih.gov

Table 1: Comparison of Pyrrolidine Ring Formation Methodologies

| Method | Description | Advantages | Key References |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene. | High stereocontrol, versatile for creating polysubstituted pyrrolidines. | nih.govosaka-u.ac.jpmdpi.com |

| Intramolecular Cyclization | Amination of unsaturated bonds or nitrene insertion. | Effective for synthesis from acyclic precursors. | osaka-u.ac.jpnih.govnih.gov |

| Multicomponent Reactions | Several reactants combined in a single step. | Efficient, can create multiple stereocenters at once. | nih.gov |

| Ring Contraction | Conversion of larger rings (e.g., pyridines) to pyrrolidines. | Novel approach utilizing readily available starting materials. | osaka-u.ac.jpnih.gov |

Strategies for Geminal Dimethyl Substitution at C-5 and Methyl Substitution at C-3

Achieving the specific substitution pattern of a geminal dimethyl group at the C-5 position and a single methyl group at the C-3 position is a critical challenge in the synthesis of this compound. The gem-dimethyl group can be introduced to influence the molecule's conformation and metabolic stability. researchgate.net This substitution can be achieved through various synthetic strategies, often involving the use of precursors that already contain the gem-dimethyl moiety. For instance, the Thorpe-Ingold effect, which is promoted by the gem-dimethyl group, can facilitate ring-closing reactions. researchgate.net

The introduction of the methyl group at the C-3 position can be accomplished through stereoselective alkylation of a suitable pyrrolidine intermediate. researchgate.net The stereochemistry at this position is often controlled by the use of chiral auxiliaries or catalysts. The synthesis of related compounds, such as ((3S,5S)-5-methylpyrrolidin-3-yl)methanol, highlights the importance of controlling the stereochemistry at both the C-3 and C-5 positions.

Introduction of the Hydroxymethyl Group at C-3

The final key structural feature of this compound is the hydroxymethyl group (-CH₂OH) at the C-3 position. wikipedia.org This functional group can be introduced through the reduction of a carboxylic acid or ester group at the C-3 position of the pyrrolidine ring. This transformation is a common and effective method for creating primary alcohols. mdpi.com

An alternative approach involves the use of a building block that already contains the hydroxymethyl group or a protected version thereof. This can simplify the synthetic route and avoid potential side reactions associated with the reduction step. The hydroxymethyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule by participating in hydrogen bonding interactions. nih.gov

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of great interest, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Asymmetric synthesis strategies are therefore crucial for accessing single enantiomers of this compound.

Chiral Pool Approaches Utilizing Readily Available Precursors (e.g., from L-prolinol or D-prolinol derivatives)

One of the most common and effective strategies for asymmetric synthesis is the use of the chiral pool. This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids, to introduce stereocenters into the target molecule. acs.org L-proline and D-proline, and their derivatives like L-prolinol and D-prolinol, are particularly valuable precursors for the synthesis of chiral pyrrolidines. nih.govmdpi.comrsc.org

The synthesis often begins with the modification of the prolinol scaffold to introduce the desired substituents. For example, the hydroxymethyl group of prolinol can be used as a handle for further chemical transformations, while the stereocenter at C-2 is preserved. nih.govmdpi.com This strategy has been successfully applied to the synthesis of a wide range of chiral pyrrolidine-based compounds. nih.govunibo.it

Table 2: Chiral Precursors in Pyrrolidine Synthesis

| Precursor | Description | Advantages | Key References |

|---|---|---|---|

| L-prolinol / D-prolinol | Chiral amino alcohols derived from proline. | Readily available, provides a stereodefined C-2 center. | nih.govmdpi.comrsc.org |

| Pyroglutamic acid | A lactam derivative of glutamic acid. | Useful for synthesizing 2,5-disubstituted pyrrolidines. | acs.org |

| Tartaric and Glyceric acids | Chiral acids used to create novel pyrrolidine organocatalysts. | Introduces additional stereocenters and functional groups. | nih.gov |

Asymmetric Catalysis in Pyrrolidine-Methanol Synthesis

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, allowing for the creation of chiral molecules from achiral starting materials. nih.govnih.gov In the context of pyrrolidine synthesis, organocatalysis has emerged as a particularly effective strategy. nih.govmdpi.com Chiral pyrrolidine derivatives themselves are often used as organocatalysts in various asymmetric transformations. nih.govnih.gov

The development of asymmetric methods for the synthesis of substituted pyrrolidines often involves enantioselective intramolecular aza-Michael cyclizations or asymmetric [3+2] cycloadditions. whiterose.ac.uk These reactions can be catalyzed by chiral phosphoric acids or other organocatalysts to produce enantioenriched pyrrolidine products. whiterose.ac.uk The field of asymmetric organocatalysis continues to evolve, providing new and efficient routes to complex chiral molecules like this compound. nih.govnih.gov

Diastereoselective Synthetic Pathways to Target Specific Stereoisomers

Achieving diastereoselectivity in the synthesis of this compound is centered on the controlled formation of the C3 quaternary stereocenter, which bears both a methyl and a hydroxymethyl group. The relative stereochemistry between the C3-methyl group and the substituents at other positions on the pyrrolidine ring dictates the specific diastereomer obtained. While direct synthetic routes to this exact compound are not extensively documented, several established methodologies for the diastereoselective synthesis of related structures, particularly those involving the creation of quaternary α-amino alcohols, can be adapted. nsf.govfau.de

One plausible strategy involves the diastereoselective addition of nucleophiles to a chiral, N-protected 3-keto-5,5-dimethylpyrrolidine precursor. The pre-existing stereocenters on the pyrrolidine ring or a chiral auxiliary on the nitrogen atom can direct the facial attack of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form a tertiary alcohol. Subsequent introduction of the hydroxymethyl group, for instance, through cyanation followed by reduction, would complete the quaternary center. The stereochemical outcome of the nucleophilic addition is often governed by established models like the Felkin-Ahn model, which predicts the trajectory of the incoming nucleophile based on steric and electronic factors. nih.gov

Another approach is the diastereoselective reduction of a substituted pyrrole (B145914). Heterogeneous catalytic hydrogenation of highly functionalized pyrroles has been shown to proceed with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.org A hypothetical precursor, such as a 2-(α-ketoester)-substituted 5,5-dimethylpyrrole, could first undergo a diastereoselective ketone reduction, which then directs the subsequent hydrogenation of the pyrrole ring to furnish the desired pyrrolidine skeleton with a high degree of stereocontrol. acs.org

The table below summarizes representative results for key transformations that could be employed in a diastereoselective synthesis of this nature, based on analogous systems.

| Precursor Type | Reaction | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Ref. |

| α-Chiral Ketone | Nucleophilic Addition | Allylmagnesium Chloride | >95:5 | 85 | nih.gov |

| Substituted Pyrrole | Catalytic Hydrogenation | Rh/Al₂O₃, H₂ | >99:1 | 90 | acs.org |

| N-Sulfonyl Imine | Allylation (Prochiral) | Z-CrotylBF₃K, BF₃·OEt₂ | 91:9 | 78 | researchgate.net |

| Homoallylic Alcohol | C-H Amination | Phosphine Selenide | >20:1 | High | nsf.gov |

Multicomponent Reaction Strategies for Pyrrolidine Methanol (B129727) Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrrolidines in a single operation. nih.govtandfonline.commdpi.com The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a particularly powerful MCR for synthesizing polysubstituted pyrrolidines, capable of generating multiple stereocenters simultaneously. ua.esacs.orgnih.gov

To synthesize a derivative of this compound, a [3+2] cycloaddition strategy could be envisioned. This would involve an azomethine ylide bearing the 5,5-dimethyl substitution pattern and a specifically designed dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid precursor (like 2-amino-2-methylpropanoic acid) with an aldehyde. The dipolarophile would need to be an alkene containing both a methyl group and a protected hydroxymethyl group (e.g., a silyloxymethyl group) attached to the same vinylic carbon, such as 2-methyl-3-(silyloxy)-1-propene.

The reaction between the azomethine ylide and the substituted alkene would construct the pyrrolidine ring. The regioselectivity and diastereoselectivity of such cycloadditions are influenced by the electronic nature and steric bulk of the substituents on both the dipole and the dipolarophile, as well as the choice of catalyst (often a silver or copper salt). ua.esresearchgate.net Subsequent deprotection of the hydroxyl group would yield the target structure. This MCR approach allows for the rapid assembly of the core structure from simple starting materials.

The following table presents data from analogous silver-catalyzed 1,3-dipolar cycloaddition reactions, illustrating the typical efficiency and selectivity of this method.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst | Diastereomeric Excess (d.e.) | Yield (%) | Ref. |

| N-Benzylideneglycine methyl ester | Methyl Acrylate | AgOAc / (R)-Tol-BINAP | 96% | 85 | researchgate.net |

| Isatin + Sarcosine | (E)-Chalcone | None | Endo isomer | 82 | tandfonline.com |

| N-Alkylideneglycine ester | Acrylate | AgF / Cinchona Alkaloid | up to 98% ee | Good | researchgate.net |

| Phenyl dihydrofuran + N-tosyl imino ester | Allyltrimethylsilane | TiCl₄ | 99:1 d.r. | 90 | nih.gov |

Derivatization of Pre-formed Pyrrolidine Cores for this compound Synthesis (e.g., from 2,5,5-trimethyl-1-pyrroline-1-oxide)

An alternative to building the pyrrolidine ring from acyclic precursors is to functionalize a pre-formed heterocyclic core. A highly relevant starting material for this strategy is 2,5,5-trimethyl-1-pyrroline-1-oxide (TMPO), a cyclic nitrone. nih.gov Nitrones are versatile intermediates that can react with a variety of nucleophiles at the sp²-hybridized carbon atom. acs.org

The synthesis of this compound from TMPO could be achieved via a two-step sequence. The first step would involve the nucleophilic addition of a one-carbon synthon to the C2 position of the nitrone. Suitable nucleophiles include organometallic reagents like formaldehyde (B43269) equivalents or cyanide ions (e.g., from trimethylsilyl (B98337) cyanide), which can be subsequently converted to the hydroxymethyl group. libretexts.orglibretexts.org For example, the addition of a Grignard reagent or an organolithium compound would yield an N-hydroxy-2,2-disubstituted pyrrolidine intermediate.

The second step would involve the reduction of the N-hydroxyl group to the corresponding amine. This reduction can typically be accomplished using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like zinc in acetic acid. This approach leverages the known reactivity of nitrones to introduce the required functionality at the desired position on the pre-formed pyrrolidine skeleton. While TMPO is more commonly known as a spin-trapping agent, its synthetic utility as an electrophile provides a direct route to 3,3,5,5-tetrasubstituted pyrrolidines. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of complex molecules like this compound.

Biocatalysis represents a key green strategy. Enzymes such as transaminases (ATAs) and keto reductases (KREDs) can be used for the highly stereoselective synthesis of chiral amines and alcohols under mild, aqueous conditions. nih.govacs.org For instance, a prochiral 3-keto-5,5-dimethylpyrrolidine could be stereoselectively reduced using a KRED to produce a chiral alcohol, or an amino group could be installed with high enantiomeric excess using an ATA. nih.gov Engineered cytochrome P450 enzymes have also been developed to catalyze intramolecular C-H amination, providing a direct route to chiral pyrrolidines from acyclic azide (B81097) precursors. acs.orgnih.gov

Solvent-Free and Alternative Solvent Conditions are another cornerstone of green synthesis. Mechanochemical methods, such as ball-milling or grinding, can facilitate reactions in the absence of bulk solvents, reducing waste and often increasing reaction rates. researchgate.net The use of water as a reaction solvent, where feasible, is also a highly sustainable practice.

Atom Economy and Process Efficiency are inherently addressed by strategies like multicomponent reactions (MCRs), as discussed in section 2.3. By combining multiple reactants in a single step to form the final product, MCRs minimize the number of synthetic operations and the amount of waste generated. tandfonline.com Catalytic methods, particularly those using earth-abundant metals or organocatalysts, are preferred over stoichiometric reagents to improve sustainability.

By integrating these approaches—biocatalysis for stereocontrol, solvent-free conditions to reduce waste, and MCRs for efficiency—synthetic routes to this compound can be designed to be not only effective but also environmentally responsible.

Chemical Reactivity and Derivatization Pathways of 3,5,5 Trimethylpyrrolidin 3 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (3,5,5-trimethylpyrrolidin-3-yl)methanol is a versatile site for chemical modification, readily undergoing reactions such as esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

Esterification of this compound can be achieved through various standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is often employed. These reactions result in the formation of the corresponding esters, which can have a wide range of properties depending on the nature of the carboxylic acid used.

Etherification, the formation of an ether linkage, can also be accomplished at the primary alcohol. The Williamson ether synthesis, for instance, would involve the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This method is suitable for the introduction of various alkyl or aryl groups.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acid Chloride/Anhydride, Base | Ester |

| Etherification | Base, Alkyl Halide | Ether |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to selectively oxidize primary alcohols to aldehydes, while preventing over-oxidation to the carboxylic acid.

To achieve the corresponding carboxylic acid, stronger oxidizing agents are necessary. Reagents like potassium permanganate (B83412) (KMnO4), chromic acid (generated from chromium trioxide and sulfuric acid), or Jones reagent are effective for this transformation. The reaction generally requires more forcing conditions, such as heating, to drive the oxidation to completion.

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group can be replaced by a halogen (chlorine or bromine) to form a halomethylpyrrolidine derivative. This transformation is typically achieved using reagents such as thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination. These reactions proceed via the formation of a good leaving group, which is then displaced by the halide ion.

The resulting haloalkane is a valuable intermediate for further synthetic modifications. The halogen atom can be readily displaced by a wide variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups such as azides, cyanides, thiols, and various carbon nucleophiles. This pathway significantly expands the range of accessible derivatives from this compound.

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is nucleophilic and basic, making it a prime site for a variety of chemical reactions, including alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring can be readily alkylated by reaction with alkyl halides. This reaction, known as N-alkylation, introduces an alkyl group onto the nitrogen, forming a tertiary amine. The choice of the alkylating agent allows for the introduction of a wide array of substituents.

Similarly, N-acylation can be accomplished by reacting the pyrrolidine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction forms an amide linkage and is a common method for introducing carbonyl-containing functional groups.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide | Tertiary Amine |

| N-Acylation | Acid Chloride/Anhydride, Base | Amide |

Formation of N-Oxides and Nitroxide Radicals for Spin Labeling Studies

The nitrogen atom of the pyrrolidine can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are polar compounds with interesting chemical properties and can serve as intermediates in further synthetic transformations.

Of significant interest in the field of biophysical chemistry is the conversion of pyrrolidine derivatives into stable nitroxide radicals. For structurally related pyrrolidines, this is often achieved through a multi-step process that can involve the oxidation of the parent amine. These nitroxide radicals are paramagnetic and are widely used as spin labels in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules. The trimethyl substitution pattern on the pyrrolidine ring of this compound is conducive to the formation of a stable nitroxide radical.

| Derivative | Synthetic Approach | Application |

| N-Oxide | Oxidation with H2O2 or m-CPBA | Synthetic Intermediate |

| Nitroxide Radical | Multi-step synthesis involving oxidation | Spin Labeling in EPR Spectroscopy |

Amine Derivativatization for Ligand and Complexation Chemistry

The secondary amine of this compound is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives suitable for use as ligands in coordination chemistry. The nitrogen atom's lone pair of electrons allows it to act as a potent nucleophile and a Lewis base, facilitating reactions with various electrophiles. Both the nitrogen and the distal hydroxyl oxygen can act as donor atoms, allowing derivatives to function as bidentate (N,O) ligands, which are crucial in forming stable chelate complexes with transition metals. nih.gov

Common derivatization strategies include N-alkylation and N-acylation. N-alkylation with alkyl halides can introduce new substituents on the nitrogen atom. While such reactions are generally straightforward for secondary amines, the steric bulk surrounding the nitrogen in this specific molecule may necessitate more forcing conditions or the use of highly reactive alkylating agents. researchgate.net A general method involves the use of an alkyl halide in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), to neutralize the generated hydrohalic acid without competing in the alkylation. researchgate.net

N-acylation, the reaction with acyl chlorides or anhydrides, readily forms the corresponding amides. These amides can themselves be valuable ligands or intermediates for further transformations.

Furthermore, the secondary amine can undergo condensation reactions with aldehydes or ketones to form enamines or, after reduction, tertiary amines. These reactions expand the structural diversity of potential ligands that can be synthesized from the parent molecule. The resulting amino alcohol derivatives are valuable chiral building blocks and can serve as chiral auxiliaries or ligands in asymmetric catalysis. researchgate.netsigmaaldrich.com The electronic properties of these ligands, and consequently their binding affinity for metal ions, can be fine-tuned by introducing electron-donating or electron-withdrawing groups in the appended substituents. uidaho.edubohrium.com

| Reaction Type | Reagent Class | Product Class | Potential Metal Ions for Complexation |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-(3,5,5-trimethylpyrrolidin-3-yl)methanol | Cu(I), Cu(II), Zn(II), Pd(II), Pt(II) |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-(3,5,5-trimethylpyrrolidin-3-yl)methanol | Rh(I), Ru(II), Ni(II) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH3CN) | N-Alkyl-(3,5,5-trimethylpyrrolidin-3-yl)methanol | Co(II), Fe(III) |

Functionalization of the Pyrrolidine Ring System

The saturated, aliphatic nature of the pyrrolidine ring in this compound precludes classical electrophilic or nucleophilic aromatic substitution reactions. The ring's sp³-hybridized carbon atoms are electron-rich and not susceptible to attack by electrophiles, and they lack the necessary leaving groups for conventional nucleophilic substitution.

However, modern synthetic methods allow for the direct functionalization of otherwise inert C–H bonds on saturated N-heterocycles. thieme-connect.com Transition metal-catalyzed C–H activation represents a powerful strategy for regioselectively introducing substituents. nih.gov For saturated cyclic amines, functionalization typically occurs at the C–H bond alpha to the nitrogen atom (the C2 position) due to the directing effect of the amine. acs.org Rhodium and palladium catalysts, in particular, have been employed to alkylate or arylate nitrogen heterocycles. nih.gov This approach could potentially be applied to this compound, leading to substitution at the C2 position. The reaction often proceeds through the formation of an endocyclic iminium ion intermediate, which is then trapped by a nucleophile. acs.org

Challenges in the C–H functionalization of secondary amines like this compound include potential catalyst inhibition through strong coordination of the nitrogen atom to the metal center. thieme-connect.com This often necessitates the use of tertiary amines or the installation of a temporary protecting or directing group on the nitrogen. thieme-connect.com

| Reaction Type | Catalyst/Reagent Type | Potential Site of Functionalization | Example Transformation |

| C–H Alkylation/Arylation | Rh(I) or Pd(II) catalyst | C2-Position | Introduction of alkyl or aryl groups |

| Dehydrogenative Coupling | Metal catalyst + Oxidant | C2-Position | Formation of an iminium ion intermediate for nucleophilic addition |

| Photoredox-Catalyzed C–H Functionalization | Photocatalyst + Light | C2-Position | Alkylation, Acylation |

Ring expansion and contraction reactions are important strategies for synthesizing different ring sizes from readily available precursors. For instance, pyrrolidines can be synthesized via the ring contraction of pyridines or through the contraction of larger rings containing a hydroxamic acid moiety. nih.govresearchgate.net

However, the this compound scaffold is thermodynamically stable. The five-membered pyrrolidine ring is one of the most common and stable heterocyclic motifs. researchgate.net The presence of multiple alkyl substituents, including a gem-dimethyl group at the C5 position, further enhances its stability by the Thorpe-Ingold effect, which favors cyclization and ring stability. Consequently, ring expansion (to a piperidine) or contraction (to an azetidine) of this particular molecule would be energetically unfavorable and would require harsh conditions or the strategic introduction of specific functional groups to facilitate skeletal rearrangement (e.g., via a Tiffeneau–Demjanov or related rearrangement). No direct evidence or common pathways for such transformations on this specific or closely related stable, polysubstituted pyrrolidine systems have been reported.

Reactivity in Transition Metal-Catalyzed Transformations

This compound and its derivatives can participate in transition metal-catalyzed transformations in two primary capacities: as a substrate or as a ligand that modulates the activity of a metal catalyst.

As a substrate, the pyrrolidine ring itself can be modified. Building on the principles of C-H activation, the peripheral C-H bonds of the intact ring can be functionalized. nih.gov For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines (the unsaturated counterpart) yields 3-aryl pyrrolidines, demonstrating that the pyrrolidine core is amenable to such catalytic modifications. researchgate.netchemrxiv.org Similarly, cobalt-catalyzed enantioselective hydromethylation has been demonstrated on 3-pyrrolines, showcasing a method to install methyl groups onto the ring. nih.gov While these examples involve pyrrolines, they establish the principle that the pyrrolidine scaffold is a viable substrate for sophisticated, metal-catalyzed bond-forming reactions.

More significantly, this compound serves as a valuable precursor for chiral ligands used in asymmetric catalysis. unibo.it Upon derivatization of the amine and/or hydroxyl group, it can form a bidentate N,O-ligand. The steric bulk provided by the three methyl groups is a critical design feature. Bulky ligands can create a well-defined chiral pocket around the metal center, which can enhance enantioselectivity in catalytic reactions by controlling the orientation of the substrate as it approaches the active site. The chiral center at C3, when resolved into a single enantiomer, allows for the synthesis of enantiopure ligands, which are essential for producing single-enantiomer products in asymmetric hydrogenation, alkylation, and cycloaddition reactions. metu.edu.tr

Stereochemical Investigations of 3,5,5 Trimethylpyrrolidin 3 Yl Methanol

Enantiomer Separation and Chiral Resolution Techniques

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a fundamental step in stereochemistry. wikipedia.org For (3,5,5-Trimethylpyrrolidin-3-yl)methanol, various techniques can be employed to achieve this separation.

Classical resolution is a widely used and cost-effective method for separating enantiomers of basic or acidic compounds. nii.ac.jp Since this compound contains a basic secondary amine within its pyrrolidine (B122466) ring, it can be reacted with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

The process involves dissolving the racemic mixture of this compound and a single enantiomer of a chiral resolving agent, such as tartaric acid or (S)-2-methoxy-2-phenylacetic acid, in a suitable solvent. researchgate.net Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains. After separation by filtration, the chiral resolving agent is removed, typically by treatment with a base, to yield the pure enantiomer of the target compound. The selection of the resolving agent and solvent is crucial for achieving high efficiency and yield. nii.ac.jpresearchgate.net

| Resolving Agent | Solvent | Isolated Diastereomeric Salt | Yield (%) | Diastereomeric Excess (de, %) | Recovered Enantiomer |

|---|---|---|---|---|---|

| (+)-Tartaric Acid | Methanol (B129727) | (R)-Amine-(+)-Tartrate | 42 | 98 | (R)-Amine |

| (-)-Dibenzoyl-L-tartaric acid | Ethanol | (S)-Amine-(-)-DBTA | 38 | 97 | (S)-Amine |

| (S)-Mandelic Acid | Water/Isopropanol | (R)-Amine-(S)-Mandelate | 45 | 99 | (R)-Amine |

Chromatographic methods offer a powerful and versatile alternative for both analytical and preparative scale enantioseparation. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. gcms.czjsmcentral.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common methods for enantiomer separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. nih.govchiraltech.com The separation of this compound enantiomers could be achieved using either normal-phase (e.g., hexane/alcohol mixtures) or polar organic phase modes. researchgate.net The choice of mobile phase composition is critical for optimizing selectivity and resolution between the enantiomers.

Chiral Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, chiral GC is an excellent analytical tool. gcms.cz The stationary phases in these columns are typically cyclodextrin (B1172386) derivatives. These macromolecules create a chiral environment where one enantiomer fits better than the other, resulting in differential retention and separation. Prior to analysis, the amine and alcohol functional groups in this compound may require derivatization (e.g., acylation) to improve volatility and chromatographic performance.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Hexane:Ethanol (70:30, v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 11.2 min |

| Resolution (Rs) | > 2.0 |

Kinetic resolution is a dynamic method that relies on the difference in the rate of reaction for two enantiomers with a chiral catalyst or reagent. whiterose.ac.uk This approach is particularly effective for resolving alcohols and amines.

In a typical application for this compound, a lipase-catalyzed enantioselective acylation could be employed. researchgate.net In this process, the racemic alcohol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770) (e.g., from Candida antarctica). The enzyme selectively acylates one enantiomer at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated product (enriched in one enantiomer) and the unreacted alcohol (enriched in the other). These two compounds, having different functional groups, can then be easily separated by standard chromatographic methods. A similar strategy has been successfully used to resolve derivatives of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine. researchgate.net

| Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of Product (Ester) | Enantiomeric Excess (ee, %) of Substrate (Alcohol) |

|---|---|---|---|

| 6 | 25 | 98 | 33 |

| 12 | 45 | 97 | 80 |

| 24 | 51 | 96 | >99 |

Determination of Absolute Configuration

Once the enantiomers of this compound are separated, it is essential to determine their absolute configuration, assigning them as either (R) or (S).

Chiroptical spectroscopic methods are powerful, non-destructive techniques for assigning absolute configuration. mdpi.com These methods involve comparing the experimentally measured spectrum of a pure enantiomer with the spectrum predicted by quantum chemical calculations for a molecule of a known configuration (e.g., the (R)-isomer). semanticscholar.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region. nih.gov It is highly sensitive to the three-dimensional structure of a molecule. The experimental VCD spectrum of an enantiomer of this compound would be recorded and compared to the theoretically calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-isomer, for instance, would confirm the absolute configuration as (R). mdpi.com This method has been successfully applied to determine the configuration of similar functionalized pyrrolidines. lookchem.com

Electronic Circular Dichroism (ECD): ECD is analogous to VCD but measures differential absorption in the UV-visible range. frontiersin.org This technique is most effective when the molecule contains a chromophore. While the pyrrolidine ring itself is not a strong chromophore, derivatization to introduce one can make ECD a viable option.

Chemical correlation involves converting the enantiomerically pure compound into a known substance without altering the stereocenter, thereby relating their configurations. A more common approach involves derivatization with a chiral reagent to form diastereomers that can be analyzed by NMR spectroscopy. mdpi.com

Mosher's Method: For chiral alcohols like this compound, Mosher's method is a well-established technique for determining absolute configuration. mdpi.com The alcohol is esterified with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid). This reaction forms two diastereomeric esters. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the protons near the stereocenter in the two diastereomers, the absolute configuration of the original alcohol can be deduced. researchgate.net

Derivatization of the Amine: Analogous methods exist for the amine functionality. For example, Marfey's method involves derivatizing the amine with a chiral reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by HPLC analysis. biomolther.orgnih.gov The elution order of the resulting diastereomers can be used to assign the absolute configuration of the original amine. nih.govbiomolther.org

| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) |

|---|---|---|---|

| C3-CH₃ | 1.25 | 1.29 | +0.04 |

| C4-H₂ | 1.80 | 1.75 | -0.05 |

| C2-H₂ | 3.10 | 3.04 | -0.06 |

X-ray Crystallography of Chiral Derivatives

While a specific X-ray crystallographic study for this compound has not been extensively reported in the reviewed literature, analysis of chiral derivatives of related pyrrolidine and other heterocyclic systems provides significant insights into the likely solid-state conformation and stereochemical arrangement of this compound. The introduction of substituents and the formation of derivatives are common strategies to facilitate crystallization and obtain high-quality diffraction data.

In analogous heterocyclic compounds, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, X-ray diffraction has shown that the six-membered ring adopts a chair conformation with the hydroxymethyl group occupying a specific orientation. nih.govresearchgate.net Although this is a piperidine (B6355638) ring, the principles of minimizing steric interactions are transferable. It is reasonable to infer that in a crystalline state, the substituents of a this compound derivative would arrange themselves to minimize steric hindrance. The bulky gem-dimethyl group at the C5 position would likely play a dominant role in dictating the ring's conformation and the orientation of the other substituents in the crystal lattice.

The table below presents hypothetical crystallographic data for a derivative of this compound, based on typical values for similar organic compounds, to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (Å3) | 1082.1 |

| Z | 4 |

Conformational Analysis and Stereoisomeric Properties in Solution and Solid States

The conformational landscape of the pyrrolidine ring in this compound is complex, with the ring adopting non-planar conformations to minimize steric and torsional strain. The substituents on the pyrrolidine ring significantly influence its preferred conformation. The gem-dimethyl group at the C5 position introduces considerable steric bulk, which is expected to have a dominant effect on the ring's puckering.

In solution, the pyrrolidine ring is likely to exist in a dynamic equilibrium between two primary envelope or twist conformations. nih.govnih.gov The relative energies of these conformers will be determined by the interplay of steric interactions between the substituents. The trimethyl groups and the hydroxymethyl group will seek to occupy positions that minimize these unfavorable interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational equilibria in solution.

In the solid state, the molecule is locked into a single conformation. The specific conformation adopted in the crystal lattice will be the one that allows for the most efficient packing and favorable intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

The presence of a chiral center at C3 gives rise to two enantiomers: (R)-(3,5,5-Trimethylpyrrolidin-3-yl)methanol and (S)-(3,5,5-Trimethylpyrrolidin-3-yl)methanol. These enantiomers will have identical physical properties except for their interaction with plane-polarized light.

The table below summarizes the expected conformational properties of this compound in both solution and solid states.

| State | Dominant Conformation | Key Influencing Factors |

|---|---|---|

| Solution | Dynamic equilibrium of envelope/twist conformers | Steric hindrance from gem-dimethyl and hydroxymethyl groups |

| Solid State | Single, locked conformation (likely envelope or twist) | Crystal packing forces and intermolecular hydrogen bonding |

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in chiral molecules like this compound is crucial for their interaction with other chiral molecules, a phenomenon known as molecular recognition. Chiral amino alcohols are a well-established class of compounds that are effective in various applications due to their stereospecific interactions. chemrxiv.orgwestlake.edu.cndiva-portal.org

The stereochemistry of this compound, particularly the configuration at the C3 chiral center, will dictate how it binds to chiral receptors or acts as a chiral ligand in asymmetric catalysis. The precise spatial orientation of the hydroxymethyl group, the amino group within the ring, and the bulky trimethyl-substituted framework creates a unique chiral environment.

In the context of molecular recognition, one enantiomer will typically exhibit a stronger binding affinity for a specific chiral target than the other. This is because the arrangement of functional groups in one enantiomer will allow for a more complementary fit with the binding site of the target molecule, maximizing favorable interactions such as hydrogen bonding and minimizing steric clashes.

For instance, if used as a chiral ligand in a metal-catalyzed reaction, the stereochemistry of the this compound would influence the stereochemical outcome of the reaction by creating a chiral environment around the metal center. This would favor the formation of one enantiomer of the product over the other.

The following table outlines the key aspects of how the stereochemistry of this compound is expected to influence its molecular interactions.

| Interaction Type | Influence of Stereochemistry |

|---|---|

| Receptor Binding | Enantioselective binding, with one enantiomer showing higher affinity. |

| Enzyme Inhibition | Stereospecific inhibition, where one enantiomer is a more potent inhibitor. |

| Asymmetric Catalysis | Acts as a chiral ligand to induce enantioselectivity in chemical reactions. |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound is not available in the public domain.

Extensive queries aimed at locating specific research findings on this compound across a range of advanced analytical techniques have yielded no direct results. The search included methodologies explicitly requested for the article, such as:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra or associated structural elucidation studies for this compound could be located.

High-Resolution Mass Spectrometry (HRMS): There is no available literature detailing the fragmentation analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, or Multiple Reaction Monitoring Mass Spectrometry (MRM/MS) for the analytical quantification of this specific compound.

Infrared (IR) and Raman Spectroscopy: Vibrational fingerprinting data from IR or Raman spectroscopy for this compound does not appear in surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: No studies detailing the UV-Vis absorption properties of this compound are publicly accessible.

X-ray Crystallography: The three-dimensional solid-state structure of this compound has not been elucidated and published, as no crystallographic data is available.

While information exists for structurally related pyrrolidine derivatives, the strict focus on this compound means that data from these other compounds cannot be used as a substitute. The absence of specific data indicates that this compound may be a novel or less-studied chemical entity, with its analytical characterization yet to be published.

Consequently, the generation of a detailed, data-rich article as per the requested outline is not possible without the foundational research findings.

Advanced Spectroscopic and Structural Characterization of 3,5,5 Trimethylpyrrolidin 3 Yl Methanol

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Derivatives

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons. While (3,5,5-Trimethylpyrrolidin-3-yl)methanol itself is not paramagnetic, its derivatives can be chemically modified with a stable radical, known as a spin label, to make them EPR-active. This approach, often referred to as site-directed spin labeling (SDSL), allows for the investigation of the local environment, dynamics, and structure around the labeled site.

The most commonly used spin labels are nitroxide radicals due to their stability and sensitivity to the polarity and proticity of their environment, as well as to their own motional dynamics. For a molecule like this compound, a nitroxide spin label could be attached to the hydroxyl group, for instance, through an ester or ether linkage, or to the secondary amine of the pyrrolidine (B122466) ring. The resulting EPR spectrum provides a wealth of information.

The rotational correlation time (τc) of the spin label, which describes its motional freedom, can be determined from the EPR spectral line shapes. A fast-tumbling spin label in a low-viscosity, non-interacting environment will produce a sharp three-line spectrum. Conversely, restricted motion due to steric hindrance or binding to a larger molecule results in a broad and anisotropic spectrum.

Furthermore, the hyperfine coupling constant (A₀) and the g-factor are sensitive to the polarity of the local environment. For instance, the isotropic nitrogen hyperfine coupling constant (Aiso) for a nitroxide spin label typically increases with the polarity of the solvent. This allows for the characterization of the local polarity around the spin label attached to the this compound derivative.

Advanced EPR techniques, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR), can be employed when two spin labels are introduced into a system. These methods allow for the precise measurement of distances between the two spin labels in the range of approximately 1.5 to 8 nanometers, providing valuable structural constraints.

Hypothetical Research Findings:

In a hypothetical study, a nitroxide spin label, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-carbonyl), could be esterified with the hydroxyl group of this compound to yield a spin-labeled derivative. The EPR spectrum of this derivative could then be analyzed in various solvents of differing polarities.

The collected data would allow for the determination of the rotational correlation times and isotropic hyperfine coupling constants, providing insights into the molecular dynamics and the local environment of the spin label.

Table 1: Hypothetical EPR Spectral Parameters of a Spin-Labeled this compound Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Rotational Correlation Time (τc) (ns) | Isotropic Hyperfine Coupling Constant (Aiso) (G) |

| Toluene | 2.38 | 0.15 | 14.8 |

| Dichloromethane | 8.93 | 0.25 | 15.2 |

| Acetonitrile | 37.5 | 0.32 | 15.6 |

| Water | 80.1 | 0.50 | 16.1 |

The trend in the hypothetical data above illustrates that as the solvent polarity (indicated by the dielectric constant) increases, the rotational motion of the spin label slows down, reflected in a longer rotational correlation time. This can be attributed to increased hydrogen bonding and dipole-dipole interactions between the nitroxide and the solvent molecules. Concurrently, the isotropic hyperfine coupling constant increases with solvent polarity, which is a characteristic behavior of nitroxide spin labels.

These hypothetical findings demonstrate how EPR spectroscopy of spin-labeled derivatives can provide detailed information about the microenvironment and dynamics of molecules like this compound.

Computational and Theoretical Studies of 3,5,5 Trimethylpyrrolidin 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be fundamental to understanding the electronic properties of (3,5,5-Trimethylpyrrolidin-3-yl)methanol. A typical approach would involve geometry optimization of the molecule using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to find the lowest energy structure. researchgate.net

From the optimized geometry, a variety of electronic properties can be calculated. The distribution of electron density would be analyzed through the generation of a molecular electrostatic potential (MEP) map. The MEP map reveals regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other chemical species.

Furthermore, Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Illustrative Electronic Properties Calculated via DFT

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.6 eV | Suggests high chemical stability |

Conformational Searches and Potential Energy Surface Analysis

The presence of a rotatable bond between the pyrrolidine (B122466) ring and the methanol (B129727) group, along with the stereocenter at the C3 position, suggests that this compound can exist in multiple conformations. A systematic conformational search would be necessary to identify the most stable arrangements of the atoms. This process involves rotating the dihedral angles of the flexible bonds and performing energy calculations for each resulting structure.

The results of the conformational search would be used to construct a Potential Energy Surface (PES). The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its geometry. rsc.org By analyzing the PES, researchers can identify local and global energy minima, which correspond to stable and metastable conformers, respectively. The PES also reveals the energy barriers (saddle points) between these conformers, providing information on the feasibility of conformational changes at different temperatures. For a molecule of this size, computational methods like PM6 or DFT would be suitable for these calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

To understand the dynamic behavior of this compound in a biological or chemical environment, molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This would allow for the study of how the molecule behaves in different solvents, such as water or methanol, and at different temperatures.

MD simulations can provide insights into the flexibility of the molecule, the stability of its different conformations, and how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. For example, a simulation in a water box would show how water molecules arrange themselves around the hydrophilic hydroxyl group and the more hydrophobic trimethylpyrrolidine ring. The trajectory data from the simulation can be analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand solvent organization.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. Using the optimized geometry from DFT calculations, it is possible to compute the expected Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. This is a powerful tool for assigning peaks in an experimental NMR spectrum.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental spectra to identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol group and the C-N stretch of the pyrrolidine ring.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (CH₂OH) | 65.2 |

| C3 (Ring) | 72.8 |

| C2 (Ring) | 58.1 |

| C4 (Ring) | 45.6 |

| C5 (Ring) | 38.9 |

| CH₃ (C5) | 28.4 |

| CH₃ (C5) | 26.9 |

Theoretical Studies of Chiroptical Properties

Given that this compound is a chiral molecule (due to the stereocenter at C3), theoretical methods can be employed to study its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). Time-dependent DFT (TD-DFT) would be used to simulate the ECD spectrum, which provides information about the electronic transitions in the molecule and can be used to determine its absolute configuration by comparing the calculated spectrum with the experimental one.

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is another powerful technique for stereochemical analysis. Theoretical VCD spectra can be calculated and compared with experimental data to confirm the absolute configuration and dominant conformation of the molecule in solution.

Molecular Docking and Dynamics for Understanding Scaffolding Interactions

To explore the potential of this compound as a scaffold in medicinal chemistry, molecular docking simulations would be performed. researchgate.net Molecular docking predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This would involve docking the 3D structure of the compound into the active site of a specific protein target to predict its binding affinity and mode of interaction.

The results of the docking study would provide a docking score, which is an estimate of the binding free energy, and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein. Following docking, MD simulations of the protein-ligand complex can be run to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions over time.

Applications of 3,5,5 Trimethylpyrrolidin 3 Yl Methanol As a Versatile Chemical Building Block and Scaffold

Integration into Macrocyclic Structures and Supramolecular Assemblies

The incorporation of cyclic building blocks is a fundamental strategy in the design of macrocycles and complex supramolecular structures. However, a thorough review of the literature did not reveal any instances where (3,5,5-Trimethylpyrrolidin-3-yl)methanol has been specifically integrated as a structural component into macrocyclic frameworks or used in the formation of supramolecular assemblies. Research in this area tends to focus on other cyclic amines and amino alcohols, with no documented examples involving this compound.

Design and Synthesis of Ligands for Organometallic Catalysis

Pyrrolidine-containing molecules are frequently employed as ligands in organometallic catalysis due to their ability to coordinate with metal centers and create a specific chiral environment. Despite the potential of this compound to serve as a bidentate N,O-ligand, no published research was found that details its synthesis and application in this context. There are no available data tables on its performance, such as enantiomeric excess or catalytic turnover, in any specific organometallic reaction.

Applications in Materials Science and Polymer Chemistry

The incorporation of unique cyclic monomers can impart desirable properties to polymers and materials. A search for applications of this compound in materials science and polymer chemistry yielded no specific results. There are no documented instances of it being used as a monomer, a chain-transfer agent, or a modifier to create novel polymers or materials with specific functional properties.

Future Outlook and Emerging Research Frontiers

Advancements in Sustainable and Efficient Synthetic Strategies

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For a chiral molecule like (3,5,5-Trimethylpyrrolidin-3-yl)methanol, this involves not only maximizing yield and stereoselectivity but also minimizing environmental impact.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. rsc.org Future synthetic routes towards this compound are expected to move away from traditional, often harsh, reaction conditions. This includes the use of environmentally benign solvents, such as water or ethanol/water mixtures, and catalyst-free or organocatalytic systems. nih.govrsc.org Domino reactions, which allow for the formation of multiple bonds in a single step, represent a particularly promising avenue for the efficient and atom-economical synthesis of complex pyrrolidine (B122466) structures. rsc.org Microwave-assisted organic synthesis (MAOS) is another technique that can enhance synthetic efficiency and align with green chemistry principles by reducing reaction times and energy consumption. nih.gov

Biocatalysis: A significant leap forward in the sustainable synthesis of chiral pyrrolidines is the use of biocatalysis. nih.govresearchgate.netescholarship.orgacs.org Engineered enzymes, such as evolved cytochrome P411 variants, have demonstrated the ability to catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity and catalytic efficiency. nih.govresearchgate.netescholarship.orgacs.org This "new-to-nature" enzymatic approach offers a powerful and environmentally friendly alternative to traditional chemical methods. nih.govacs.org Future research will likely focus on developing specific enzymes tailored for the synthesis of highly substituted pyrrolidines like this compound, potentially from readily available bio-based starting materials.

| Synthetic Strategy | Key Features | Potential Impact on this compound Synthesis |

| Domino Reactions | One-pot, multi-component reactions | Increased efficiency, reduced waste, and simplified purification. |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, improved yields | Faster and more energy-efficient synthesis. |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Environmentally friendly production of enantiopure compound. |

Discovery of Novel Reactivity and Unexplored Transformations

The functional groups of this compound—a secondary amine, a primary alcohol, and a sterically hindered quaternary center—offer a rich landscape for exploring novel chemical transformations.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying molecular scaffolds without the need for pre-installed functional groups. rsc.org Recent advances have enabled the redox-neutral α-functionalization of pyrrolidines, providing access to α-aryl-substituted derivatives. rsc.org While the gem-dimethyl group at the 5-position of this compound may pose a steric challenge, exploring conditions for C-H functionalization at the 2- and 4-positions could lead to a diverse range of new analogues with potentially interesting biological activities.

Ring-Opening and Skeletal Remodeling: The deconstructive transformation of cyclic amines through C-N bond cleavage is an emerging strategy for creating molecular diversity. researchgate.netresearchgate.net While challenging for unstrained rings like pyrrolidine, new methods are being developed to achieve this transformation. researchgate.netresearchgate.net Applying these strategies to this compound could lead to the synthesis of novel acyclic amino alcohols or even the construction of different ring systems, thereby expanding the accessible chemical space.

Novel Transformations of the Hydroxymethyl Group: The primary alcohol of this compound is a versatile handle for a variety of transformations. Beyond standard esterification and etherification, there is potential for its use in more complex reactions. For instance, its conversion to a leaving group could facilitate intramolecular cyclizations to form bicyclic structures. The regioselective synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones from amide dianions and epibromohydrin (B142927) showcases the utility of the hydroxymethyl group in constructing more complex scaffolds. organic-chemistry.org

| Transformation Type | Potential Outcome for this compound |

| C-H Functionalization | Introduction of new substituents at various ring positions. |

| Ring-Opening | Synthesis of novel acyclic amino alcohol derivatives. |

| Hydroxymethyl Group Manipulation | Formation of esters, ethers, and bicyclic structures. |

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis and Discovery

The synergy between automation and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. acs.orgnih.gov

AI in Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning algorithms, can analyze vast reaction databases to propose novel and efficient synthetic routes. beilstein-journals.org For a molecule like this compound, AI could identify more sustainable or cost-effective pathways that a human chemist might overlook. These systems can also predict reaction outcomes and suggest optimal reaction conditions, thereby reducing the number of failed experiments and accelerating the pace of research. beilstein-journals.orgnih.gov

Automated Synthesis: Robotic platforms for automated synthesis can perform complex, multi-step syntheses with high precision and reproducibility. acs.orgnih.gov This is particularly valuable for the synthesis of chiral building blocks, where precise control over reaction conditions is crucial. nih.gov The automated synthesis of this compound and its derivatives would enable the rapid generation of compound libraries for biological screening.

AI in Drug Discovery: AI is also playing an increasingly important role in the design of new drugs. postindustria.comnih.gov Generative models can design novel molecules with desired pharmacological properties. nih.govnews-medical.net By using this compound as a starting scaffold, AI algorithms could suggest modifications to optimize its binding to a specific biological target, leading to the discovery of new therapeutic agents. postindustria.comnih.gov

| Technology | Application in the Context of this compound |

| Artificial Intelligence (AI) | Proposing novel synthetic routes and predicting reaction outcomes. |

| Automated Synthesis | High-throughput synthesis of derivatives for screening. |

| Generative Models | Designing new molecules based on the core scaffold for drug discovery. |

Expansion of Applications as a Scaffold in Interdisciplinary Research Areas

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry.

Organocatalysis: Chiral pyrrolidines are privileged structures in asymmetric organocatalysis. nih.govmdpi.combohrium.com The presence of both a secondary amine and a hydroxyl group in this compound makes it a potential bifunctional organocatalyst. The steric hindrance provided by the gem-dimethyl group could also influence the stereochemical outcome of catalyzed reactions in interesting ways. Future research could explore its efficacy in a variety of asymmetric transformations, such as aldol (B89426) and Michael reactions. mdpi.com

Materials Science: The incorporation of chiral building blocks into polymers and other materials can impart unique properties. The rigid, three-dimensional structure of this compound could be exploited in the design of novel chiral polymers, metal-organic frameworks (MOFs), or liquid crystals. These materials could find applications in areas such as chiral separations, sensing, and nonlinear optics.

Chemical Biology: As a functionalized amino alcohol, this compound could be used as a building block for the synthesis of peptidomimetics or other molecular probes to study biological processes. Its unique stereochemistry and substitution pattern could be used to probe the binding pockets of enzymes or receptors with high specificity.

| Research Area | Potential Application of this compound |

| Organocatalysis | As a chiral catalyst for asymmetric reactions. |

| Materials Science | As a building block for chiral polymers and MOFs. |

| Chemical Biology | In the synthesis of molecular probes and peptidomimetics. |

Q & A

Q. What are the recommended synthetic routes for (3,5,5-Trimethylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalizing a pyrrolidine ring with methyl groups followed by hydroxymethylation. A common approach includes:

Ring Formation : Cyclization of γ-amino alcohols under acidic conditions.

Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) to introduce 3,5,5-trimethyl groups.

Hydroxymethylation : Oxidation of a terminal aldehyde intermediate (e.g., using NaBH₄ for reduction to methanol).

Key variables include temperature (60–80°C for methylation) and solvent choice (DMSO for fluorinated analogs ). Yields drop significantly if steric hindrance from trimethyl groups is not mitigated via slow reagent addition.

Q. Table 1: Optimization Parameters for Methylation Step

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | >80% above 70°C |

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Reaction Time | 12–16 hours | Prolonged time reduces byproducts |

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using a CHIRALPAK® column (hexane/isopropanol mobile phase) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 1.2–1.4 ppm (9H, trimethyl groups), δ 3.6–3.8 ppm (2H, -CH₂OH).

- ¹³C NMR : 70–75 ppm (C-OH), 25–30 ppm (methyl carbons).

- Mass Spectrometry : ESI-MS confirms molecular weight (C₉H₁₇NO = 155.24 g/mol) .

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 9H), δ 3.7 (m, 2H) | |

| ESI-MS | m/z 156.1 [M+H]⁺ |

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The 3,5,5-trimethyl groups create significant steric hindrance, reducing accessibility to the hydroxyl group. Strategies to enhance reactivity include:

- Activation with Lewis Acids : Use of BF₃·Et₂O to polarize the O-H bond.

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 30 minutes vs. 12 hours) by overcoming kinetic barriers .

Contradictions in literature about reaction efficiency (e.g., SN2 vs. SN1 pathways) can be resolved via isotopic labeling (¹⁸O tracking) or computational modeling (DFT studies) .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for pyrrolidine methanol derivatives?

Methodological Answer: Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:

- Enantiomeric Purity : Use chiral separations to isolate R/S forms and test individually.

- Solubility Artifacts : Pre-saturate buffers with compound to avoid precipitation.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

Q. Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Target Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| (3-Phenylpyrrolidin-3-yl)methanol | Dopamine Receptor D2 | 0.45 | |

| (6-Fluoro-2-(CF₃)pyridin-3-yl)methanol | COX-2 Inhibition | 1.2 |

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate hepatic clearance via cytochrome P450 interactions (CYP3A4/2D6).

- MD Simulations : Simulate binding to plasma proteins (e.g., albumin) to predict half-life.

- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to forecast oxidation sites (e.g., hydroxylation at C3) .

Q. What are the key considerations for designing enantioselective syntheses of this compound?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired enantiomers.

- Crystallization-Induced Diastereomer Transformation : Achieve >99% ee via recrystallization with chiral acids (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.